molecular formula C10H17NO B14443236 3-Isocyanato-1,1,5-trimethylcyclohexane CAS No. 79129-95-6

3-Isocyanato-1,1,5-trimethylcyclohexane

Cat. No.: B14443236
CAS No.: 79129-95-6
M. Wt: 167.25 g/mol
InChI Key: URTHTVUJNWVGAB-UHFFFAOYSA-N
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Description

3-Isocyanato-1,1,5-trimethylcyclohexane, also known as isophorone diisocyanate, is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is a colorless to slightly yellow liquid with a pungent odor. This compound is widely used in the production of polyurethanes, which are essential in various industrial applications such as coatings, adhesives, and elastomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isocyanato-1,1,5-trimethylcyclohexane is synthesized through the phosgenation of isophorone diamine. The reaction involves the use of phosgene (COCl₂) as a reagent, which reacts with isophorone diamine under controlled conditions to produce isophorone diisocyanate. The reaction is typically carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained between 50-100°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation processes. The process is conducted in specialized reactors equipped with safety measures to handle the toxic and hazardous nature of phosgene. The final product is purified through distillation to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1,1,5-trimethylcyclohexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

3-Isocyanato-1,1,5-trimethylcyclohexane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isocyanato-1,1,5-trimethylcyclohexane involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups (-NCO) in the compound react with hydroxyl groups (-OH) in alcohols to form urethane linkages. Similarly, the isocyanate groups react with amines to form urea linkages. These reactions are fundamental in the formation of polyurethanes and other related polymers .

Comparison with Similar Compounds

Similar Compounds

    Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes.

    Methylenediphenyl Diisocyanate (MDI): Commonly used in the production of rigid polyurethane foams.

    Hexamethylene Diisocyanate (HDI): Used in the production of aliphatic polyurethanes.

Uniqueness

3-Isocyanato-1,1,5-trimethylcyclohexane is unique due to its cycloaliphatic structure, which imparts superior properties such as enhanced UV stability and resistance to yellowing compared to aromatic isocyanates like Toluene Diisocyanate and Methylenediphenyl Diisocyanate. This makes it particularly valuable in applications requiring high durability and aesthetic quality .

Properties

CAS No.

79129-95-6

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-isocyanato-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C10H17NO/c1-8-4-9(11-7-12)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3

InChI Key

URTHTVUJNWVGAB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)N=C=O

Origin of Product

United States

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